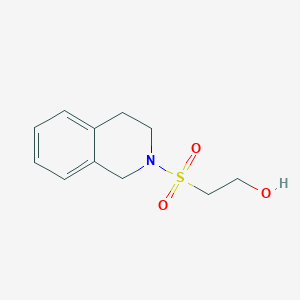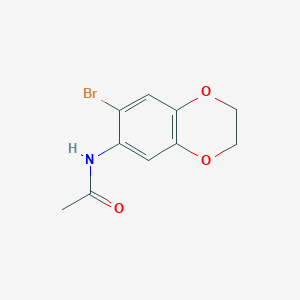![molecular formula C10H10N6S B7581780 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various scientific fields.
作用机制
The mechanism of action of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine is complex and not fully understood. However, it is known to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), which is an enzyme involved in the metabolism of adenosylmethionine (SAM). SAM is a key molecule involved in various biological processes such as DNA methylation, histone modification, and protein synthesis. By inhibiting SAHH, 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine leads to an increase in SAM levels, which in turn modulates various biological processes.
Biochemical and Physiological Effects:
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and regulate gene expression. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has also been found to modulate immune responses, by regulating the production of cytokines and chemokines. Additionally, 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine offers several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine is also stable and can be stored for long periods of time, making it a valuable tool for long-term experiments. However, 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine also has some limitations. It is a relatively expensive compound, which can limit its use in certain experiments. Additionally, 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the use of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine in scientific research. One area of interest is the use of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine in cancer therapy. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been found to exhibit anti-tumor properties, and there is ongoing research to evaluate its potential as a cancer treatment. Additionally, 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been found to modulate immune responses, making it a promising candidate for immunotherapy. Another area of interest is the use of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine in epigenetic research. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been shown to regulate DNA methylation and histone modification, making it a valuable tool for studying the role of epigenetic modifications in various biological processes.
Conclusion:
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine is a synthetic compound that has been widely used in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool in various scientific fields. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and it regulates gene expression, cell proliferation, and differentiation. Although 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has some limitations, it offers several advantages for lab experiments. There are several future directions for the use of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine in scientific research, including cancer therapy and epigenetic research.
合成方法
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine can be synthesized using a multi-step process, which involves the reaction of 2-amino-6-chloropurine with 2-methyl-4-thiazolylmethylamine. This reaction results in the formation of 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine, which can be purified using various methods such as column chromatography and recrystallization.
科学研究应用
9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has been widely used in scientific research due to its ability to modulate various biological processes. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine has also been shown to regulate gene expression, cell proliferation, and differentiation. These properties make 9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine a valuable tool in various scientific fields such as cancer research, immunology, and molecular biology.
属性
IUPAC Name |
9-[(2-methyl-1,3-thiazol-4-yl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6S/c1-6-15-7(3-17-6)2-16-5-14-8-9(11)12-4-13-10(8)16/h3-5H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULUMJGOLEMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
